1-Aminopyrrolidin-2-one hydrochloride

Description

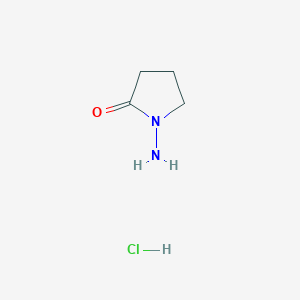

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-aminopyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-6-3-1-2-4(6)7;/h1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPFNJOTVWTWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621303 | |

| Record name | 1-Aminopyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20386-22-5 | |

| Record name | 1-Aminopyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Aminopyrrolidin-2-one hydrochloride physical and chemical properties

An In-depth Technical Guide to 1-Aminopyrrolidin-2-one Hydrochloride

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Aminopyrrolidin-2-one hydrochloride, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its properties, experimental protocols, and safety information.

Core Physical and Chemical Properties

1-Aminopyrrolidin-2-one hydrochloride is a chemical compound with the CAS number 20386-22-5.[1] It is a pyrrolidinone derivative used as a building block in organic synthesis.

Quantitative Data Summary

The key physical and chemical properties of 1-Aminopyrrolidin-2-one hydrochloride are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₄H₉ClN₂O | [2] |

| Molecular Weight | 136.58 g/mol | [1][2] |

| CAS Number | 20386-22-5 | [1][2] |

| Appearance | White to off-white to yellow solid | [1] |

| Melting Point | 91.1 °C | [2] |

| Boiling Point | 91.1 °C | [2] |

| Solubility | Soluble in Methanol | [1] |

| Purity (by HPLC) | ≥95% | [1] |

| LogP | 0.92270 | [2] |

| Exact Mass | 136.040344 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of pyrrolidine derivatives are crucial for reproducible research. While specific protocols for 1-Aminopyrrolidin-2-one hydrochloride are not extensively detailed in the provided results, general procedures for related compounds can be adapted.

Synthesis of Pyrrolidine Derivatives

The synthesis of pyrrolidine moieties is a common objective in medicinal chemistry, often involving reactions like [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes.[3] A general synthetic pathway for N-amino aza-aliphatic cyclic compounds involves the reduction of N-nitroso aza-aliphatic cyclic compounds.[4]

A generalized workflow for such a synthesis is outlined below.

References

An In-depth Technical Guide to 1-Aminopyrrolidin-2-one Hydrochloride

CAS Number: 20386-22-5

This technical guide provides a comprehensive overview of 1-Aminopyrrolidin-2-one hydrochloride, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document collates available physicochemical data, experimental protocols, and explores the potential applications of this compound within the broader context of medicinal chemistry and organic synthesis.

Physicochemical Properties

1-Aminopyrrolidin-2-one hydrochloride is a pyrrolidinone derivative. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, which can be advantageous for experimental and developmental purposes. The quantitative data available for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C4H9ClN2O | [1][2] |

| Molecular Weight | 136.58 g/mol | [1][2] |

| Appearance | White to off-white to yellow solid | [1] |

| Melting Point | 154-157 °C | |

| Solubility | Soluble in Methanol; Slightly soluble in DMSO and Water | [1] |

| Purity (by HPLC) | ≥ 95% | [1] |

| Storage Conditions | Store at Room Temperature | [1] |

Synthesis and Experimental Protocols

The synthesis of the parent compound, 1-aminopyrrolidin-2-one, is a key step in obtaining the hydrochloride salt. A common method involves the lactamization of γ-butyrolactone with hydrazine. Subsequently, the hydrochloride salt can be formed by treating the free base with hydrochloric acid.

Synthesis of 1-Aminopyrrolidin-2-one

A general protocol for the synthesis of 1-aminopyrrolidin-2-one from γ-butyrolactone and hydrazine hydrate has been reported.[3]

Materials:

-

γ-Butyrolactone (GBL)

-

Hydrazine hydrate (80%)

-

Ethanol (optional, as a solvent)

Procedure:

-

A mixture of γ-butyrolactone and hydrazine hydrate (80%) is prepared. The molar ratio should be optimized for the specific scale of the reaction.

-

The reaction mixture is refluxed for a period of 4 to 7 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The resulting product, 1-aminopyrrolidin-2-one, may precipitate out of the solution upon cooling. If so, it can be collected by filtration.

-

The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol.

Formation of the Hydrochloride Salt

To obtain 1-Aminopyrrolidin-2-one hydrochloride, the free base is treated with hydrochloric acid.

Materials:

-

1-Aminopyrrolidin-2-one

-

Hydrochloric acid (e.g., in a solution of dry diethyl ether or as a gas)

-

Anhydrous solvent (e.g., diethyl ether, isopropanol)

Procedure:

-

Dissolve the purified 1-aminopyrrolidin-2-one in a suitable anhydrous solvent.

-

Slowly add a solution of hydrochloric acid in an anhydrous solvent (e.g., HCl in diethyl ether) to the solution of the free base with stirring. Alternatively, anhydrous HCl gas can be bubbled through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield 1-Aminopyrrolidin-2-one hydrochloride.

Applications in Research and Development

While specific biological activities for 1-Aminopyrrolidin-2-one hydrochloride are not extensively documented in peer-reviewed literature, the pyrrolidin-2-one scaffold is a well-established pharmacophore in medicinal chemistry.[4][5] Derivatives of this core structure have demonstrated a wide range of biological activities, suggesting potential avenues of investigation for this compound and its analogues.

Role as a Synthetic Building Block

The primary application of 1-Aminopyrrolidin-2-one hydrochloride appears to be as a versatile building block in organic synthesis. The presence of a reactive primary amine group allows for a variety of chemical transformations, enabling the synthesis of more complex molecules. It can be a precursor for the synthesis of various heterocyclic compounds.[6]

Potential Pharmacological Significance

The pyrrolidin-2-one ring is a core structural feature of the "racetam" class of nootropic drugs, which are investigated for their cognitive-enhancing effects.[7] Furthermore, various derivatives of pyrrolidin-2-one have been explored for a multitude of therapeutic applications, including:

-

Antiarrhythmic activity: Certain pyrrolidin-2-one derivatives have shown promise in models of cardiac arrhythmia.[8]

-

Anticancer and Antimicrobial Activity: The pyrrolidine scaffold is present in numerous compounds with demonstrated anticancer and antimicrobial properties.[5]

-

Central Nervous System (CNS) Activity: Beyond nootropic effects, pyrrolidine-containing compounds are investigated for treating a range of CNS disorders.[4]

The general workflow for investigating the biological potential of a compound like 1-Aminopyrrolidin-2-one hydrochloride is outlined below.

Safety Information

Based on available safety data sheets, 1-Aminopyrrolidin-2-one hydrochloride should be handled with care in a laboratory setting. The following GHS hazard statements have been associated with the compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

1-Aminopyrrolidin-2-one hydrochloride (CAS 20386-22-5) is a chemical compound with established utility as a synthetic intermediate. While direct evidence of its biological activity is limited in the current scientific literature, its structural relationship to the pharmacologically significant pyrrolidin-2-one class of compounds suggests that it and its derivatives may be of interest for further investigation in drug discovery and development. This guide provides a foundational summary of the available technical data to support such research endeavors.

References

- 1. biomall.in [biomall.in]

- 2. CAS#:20386-22-5 | 1-Amino-2-pyrrolidinone hydrochloride (1:1) | Chemsrc [chemsrc.com]

- 3. 1-Aminopyrrolidin-2-one hydrochloride | 20386-22-5 [sigmaaldrich.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: an antiamnesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Aminopyrrolidin-2-one Hydrochloride

This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of 1-Aminopyrrolidin-2-one hydrochloride, a chemical compound of interest to researchers and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

The fundamental molecular properties of 1-Aminopyrrolidin-2-one hydrochloride are summarized in the table below, providing a quick reference for key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₄H₉ClN₂O | [1] |

| Molecular Weight | 136.58 g/mol | [1] |

| CAS Number | 20386-22-5 | [2] |

| Appearance | White to off-white to yellow solid | [2] |

| Solubility | Soluble in Methanol | [2] |

Chemical Structure and Composition

The relationship between the chemical structure of 1-Aminopyrrolidin-2-one hydrochloride and its constituent parts is illustrated in the diagram below.

Caption: Molecular structure and properties of 1-Aminopyrrolidin-2-one hydrochloride.

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of 1-Aminopyrrolidin-2-one hydrochloride. These protocols are based on established chemical principles and practices in organic synthesis and analytical chemistry.

Synthesis of 1-Aminopyrrolidin-2-one Hydrochloride

The synthesis of 1-Aminopyrrolidin-2-one hydrochloride can be approached by first preparing the free base, 1-Aminopyrrolidin-2-one, followed by its conversion to the hydrochloride salt. A plausible synthetic route is the reaction of γ-butyrolactone with hydrazine, followed by treatment with hydrochloric acid.

Step 1: Synthesis of 1-Aminopyrrolidin-2-one (Free Base)

This procedure is adapted from the general synthesis of N-amino cyclic compounds.

-

Materials:

-

γ-Butyrolactone

-

Hydrazine hydrate (80%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine γ-butyrolactone (1 equivalent) and ethanol.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude 1-Aminopyrrolidin-2-one.

-

Purify the crude product by vacuum distillation or recrystallization.

-

Step 2: Conversion to 1-Aminopyrrolidin-2-one Hydrochloride

This procedure follows the general method for the preparation of hydrochloride salts of organic amines.[3]

-

Materials:

-

1-Aminopyrrolidin-2-one (free base)

-

Anhydrous diethyl ether or Dichloromethane

-

Hydrochloric acid (2 M solution in diethyl ether or concentrated aqueous solution)

-

Beaker

-

Magnetic stirrer

-

Fume hood

-

-

Procedure:

-

Dissolve the purified 1-Aminopyrrolidin-2-one in a minimal amount of anhydrous diethyl ether or dichloromethane in a beaker.

-

While stirring, slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise. Alternatively, a concentrated aqueous solution of HCl can be used, followed by solvent removal.

-

A precipitate of 1-Aminopyrrolidin-2-one hydrochloride will form.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by filtration and wash with a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield 1-Aminopyrrolidin-2-one hydrochloride.

-

Analytical Methods

The purity and concentration of 1-Aminopyrrolidin-2-one hydrochloride can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and potentiometric titration are commonly employed methods.

1. High-Performance Liquid Chromatography (HPLC) Analysis

This method is based on general principles for the analysis of small organic molecules and can be adapted for this specific compound.[4]

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (for sample preparation)

-

1-Aminopyrrolidin-2-one hydrochloride reference standard

-

-

Chromatographic Conditions (suggested starting point):

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

-

Procedure:

-

Standard Preparation: Prepare a stock solution of the 1-Aminopyrrolidin-2-one hydrochloride reference standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Accurately weigh a sample of the synthesized 1-Aminopyrrolidin-2-one hydrochloride and dissolve it in methanol to a known concentration.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the peak corresponding to 1-Aminopyrrolidin-2-one hydrochloride based on the retention time of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of the sample from the calibration curve.

-

2. Potentiometric Titration

This method is suitable for the assay of hydrochloride salts of amines.[5]

-

Instrumentation:

-

Automatic potentiometric titrator

-

pH electrode

-

Burette

-

Magnetic stirrer

-

-

Reagents:

-

0.1 M Sodium hydroxide (NaOH) solution, standardized

-

Deionized water

-

1-Aminopyrrolidin-2-one hydrochloride sample

-

-

Procedure:

-

Sample Preparation: Accurately weigh a known amount of 1-Aminopyrrolidin-2-one hydrochloride and dissolve it in a suitable volume of deionized water in a beaker.

-

Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Titrate the sample solution with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added.

-

Endpoint Determination: The endpoint of the titration is the point of inflection on the titration curve (pH versus volume of NaOH). This can be determined automatically by the titrator's software or by plotting the first or second derivative of the curve.

-

Calculation: Calculate the purity of the 1-Aminopyrrolidin-2-one hydrochloride using the following formula:

-

References

- 1. CAS#:20386-22-5 | 1-Amino-2-pyrrolidinone hydrochloride (1:1) | Chemsrc [chemsrc.com]

- 2. biomall.in [biomall.in]

- 3. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 4. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences[v1] | Preprints.org [preprints.org]

- 5. sphinxsai.com [sphinxsai.com]

Navigating the Solubility Landscape of 1-Aminopyrrolidin-2-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility characteristics of 1-Aminopyrrolidin-2-one hydrochloride, a compound of interest in various research and development endeavors. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the current qualitative understanding and furnishes generalized experimental protocols for researchers to determine precise solubility parameters in their laboratories.

Core Solubility Profile

Current data on the solubility of 1-Aminopyrrolidin-2-one hydrochloride is primarily qualitative. The compound exhibits slight solubility in several common laboratory solvents. A summary of this information is presented in Table 1.

Table 1: Qualitative Solubility of 1-Aminopyrrolidin-2-one hydrochloride

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

| Water | Slightly Soluble[1] |

It is imperative for researchers to quantitatively determine the solubility in their specific solvent systems and experimental conditions to ensure accuracy and reproducibility in their work.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like 1-Aminopyrrolidin-2-one hydrochloride in an organic solvent. This protocol is based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of 1-Aminopyrrolidin-2-one hydrochloride in a specific organic solvent at a controlled temperature.

Materials:

-

1-Aminopyrrolidin-2-one hydrochloride

-

Selected organic solvent(s) (e.g., Methanol, Ethanol, DMSO, DMF, Acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 1-Aminopyrrolidin-2-one hydrochloride to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the appropriate mobile phase or solvent for the analytical method.

-

Quantify the concentration of 1-Aminopyrrolidin-2-one hydrochloride in the diluted sample using a validated analytical method, such as HPLC with a suitable detector (e.g., UV-Vis).

-

A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility of 1-Aminopyrrolidin-2-one hydrochloride in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described above.

Caption: General workflow for determining the solubility of a solid compound.

This guide serves as a foundational resource for researchers working with 1-Aminopyrrolidin-2-one hydrochloride. By following standardized experimental protocols, the scientific community can build a more comprehensive and quantitative understanding of its solubility profile, which is crucial for advancing its potential applications.

References

Spectroscopic Analysis of 1-Aminopyrrolidin-2-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

Quantitative spectral data for 1-Aminopyrrolidin-2-one hydrochloride is not available in the public domain at the time of this publication. The following tables are provided as a template for data presentation once acquired.

Table 1: ¹H NMR Spectral Data of 1-Aminopyrrolidin-2-one Hydrochloride

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectral Data of 1-Aminopyrrolidin-2-one Hydrochloride

| Chemical Shift (ppm) | Assignment |

| Data not available | Data not available |

Table 3: IR Spectral Data of 1-Aminopyrrolidin-2-one Hydrochloride

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | Data not available |

Note: An IR spectrum for the free base, 1-Aminopyrrolidin-2-one, is available and shows characteristic peaks for the amine and amide functional groups. However, the hydrochloride salt is expected to show additional or shifted bands due to the presence of the ammonium salt.

Table 4: Mass Spectrometry Data of 1-Aminopyrrolidin-2-one Hydrochloride

| m/z | Relative Intensity (%) | Ion Assignment |

| Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-Aminopyrrolidin-2-one hydrochloride.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If quantitative analysis is required, a known amount of an internal standard (e.g., TMSP for D₂O) can be added.

-

-

¹H NMR Spectroscopy Protocol:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a single-pulse ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the proton environments and their connectivity.

-

-

¹³C NMR Spectroscopy Protocol:

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is the most common type of ¹³C NMR, where all signals appear as singlets.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the FID similarly to the ¹H spectrum.

-

Analyze the chemical shifts to identify the different carbon environments (e.g., carbonyl, aliphatic).

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 1-Aminopyrrolidin-2-one hydrochloride sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

FT-IR Spectroscopy Protocol:

-

Collect a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

Analyze the positions (wavenumber), shapes, and intensities of the absorption bands to identify functional groups. For 1-Aminopyrrolidin-2-one hydrochloride, key absorptions would be expected for the N-H stretch of the ammonium salt, the C=O stretch of the lactam, and C-N stretches.

-

2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of 1-Aminopyrrolidin-2-one hydrochloride in a suitable solvent, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

-

A small amount of an acid (e.g., formic acid) may be added to promote ionization in positive ion mode.

-

-

Mass Spectrometry Protocol:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode. The ESI process will generate protonated molecules [M+H]⁺.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak. If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural insights.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like 1-Aminopyrrolidin-2-one hydrochloride.

Caption: Workflow for Spectroscopic Analysis.

Caption: NMR Data Interpretation Workflow.

Synthesis and characterization of 1-Aminopyrrolidin-2-one hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of 1-Aminopyrrolidin-2-one Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Aminopyrrolidin-2-one hydrochloride (CAS No: 20386-22-5), a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the experimental protocols for its preparation, purification, and subsequent analysis. Key physicochemical and spectroscopic data are systematically presented in tabular format to facilitate interpretation and comparison. Furthermore, a logical workflow for the synthesis and characterization process is visualized using Graphviz to provide a clear, step-by-step overview for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

1-Aminopyrrolidin-2-one hydrochloride is a white to off-white crystalline solid.[1] It is soluble in polar solvents such as water.[1] The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 20386-22-5 | [2] |

| Molecular Formula | C₄H₉ClN₂O | [3][4] |

| Molecular Weight | 136.58 g/mol | [3][4] |

| Melting Point | 91.1 °C | [3] |

| Boiling Point | 91.1 °C (Predicted) | [3] |

| Appearance | White or off-white solid | [1] |

Synthesis Protocol

The synthesis of 1-Aminopyrrolidin-2-one hydrochloride is typically achieved through a two-step process: first, the synthesis of the free base, 1-Aminopyrrolidin-2-one, followed by its conversion to the hydrochloride salt. A common method for creating the N-amino group is the reduction of the corresponding N-nitroso precursor.

Synthesis and Characterization Workflow

The overall workflow from starting materials to the fully characterized final product is outlined in the diagram below.

Experimental Protocol

Step 1: Synthesis of 1-Aminopyrrolidin-2-one (Free Base)

This procedure is adapted from a general method for the synthesis of N-amino aza-aliphatic cyclic compounds.[5]

-

A solution of N-Nitrosopyrrolidin-2-one (1.0 mol) in water (250 mL) is placed into a 1-L autoclave.

-

Ammonium chloride (NH₄Cl, 5.35 g, 0.1 mol) is added to the solution.[5]

-

The mixture is heated to 35°C with stirring.[5]

-

Zinc powder (163 g, 2.5 mol) is added in portions over approximately 1 hour to maintain the reaction temperature at 35°C.[5]

-

After the complete addition of zinc, the reaction mixture is stirred for an additional 30 minutes at 35°C.[5]

-

The reaction progress can be monitored by Gas Chromatography (GC).

-

Upon completion, the resulting zinc carbonate is filtered off and washed with water (150 mL).[5]

-

The water from the filtrate is removed under reduced pressure.

-

The crude 1-Aminopyrrolidin-2-one is then purified by vacuum distillation to yield the pure free base.[5]

Step 2: Formation of 1-Aminopyrrolidin-2-one Hydrochloride

-

The purified 1-Aminopyrrolidin-2-one is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethanol).

-

The solution is cooled in an ice bath.

-

A solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl or ethereal HCl) is added dropwise with stirring until precipitation is complete.

-

The resulting white precipitate is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield 1-Aminopyrrolidin-2-one hydrochloride.

Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the three distinct methylene (-CH₂) groups of the pyrrolidinone ring, typically in the range of 1.5-4.0 ppm. A broad signal for the amine protons (-NH₃⁺). |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) of the lactam at ~175 ppm. Signals for the three methylene carbons of the ring. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch of the lactam ring (~1680-1700 cm⁻¹). Broad absorption for the N-H stretches of the ammonium salt (~3000-3300 cm⁻¹). C-H stretching bands. An IR spectrum for the free base, 1-amino pyrrolidine-2-one, is available for comparison.[7] |

| Mass Spectrometry (ESI-MS) | The positive ion mode should show a peak corresponding to the protonated free base [M+H]⁺. For C₄H₈N₂O, the expected m/z would be approximately 101.07. The molecular ion for 2-pyrrolidinone itself is observed at m/z 86.[8] |

Methodologies for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz). The sample would be dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a standard.

-

Infrared (IR) Spectroscopy : The IR spectrum would be obtained using an FT-IR spectrometer, often utilizing an Attenuated Total Reflectance (ATR) accessory for solid samples.[9] This allows for the identification of key functional groups.

-

Mass Spectrometry (MS) : Electrospray Ionization (ESI) mass spectrometry is typically used to determine the molecular weight of the compound.[6] The analysis provides a mass-to-charge ratio (m/z) that helps confirm the molecular formula. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.[6]

-

Melting Point Determination : The melting point is measured using a standard melting point apparatus to assess the purity of the final product.

Safety and Handling

Based on data for similar compounds like 4-Aminopyrrolidin-2-one hydrochloride, this substance should be handled with care. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide provides a detailed framework for the synthesis and characterization of 1-Aminopyrrolidin-2-one hydrochloride. The outlined protocols and expected analytical data serve as a valuable resource for chemists and researchers. The successful synthesis and thorough characterization using the described spectrometric methods are crucial for ensuring the identity, purity, and quality of the compound for its applications in research and development.

References

- 1. 1-Aminopyrrolidine-2,5-Dione Hydrochloride: Properties, Uses, Safety Data & Trusted Chinese Supplier [chemheterocycles.com]

- 2. 1-aminopyrrolidin-2-one hydrochloride | 20386-22-5 [chemicalbook.com]

- 3. CAS#:20386-22-5 | 1-Amino-2-pyrrolidinone hydrochloride (1:1) | Chemsrc [chemsrc.com]

- 4. 4-Aminopyrrolidin-2-one hydrochloride | C4H9ClN2O | CID 67085274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-AMINOPYRROLIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrolidine, hydrochloride (1:1) | C4H10ClN | CID 212848 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 1-Aminopyrrolidin-2-one Hydrochloride: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Aminopyrrolidin-2-one hydrochloride, a versatile building block in organic synthesis and drug discovery. This document details its commercial availability from various suppliers, provides a detailed synthesis protocol, and explores its applications in the development of novel therapeutics, with a focus on its role in multicomponent reactions.

Commercial Availability and Suppliers

1-Aminopyrrolidin-2-one hydrochloride (CAS Number: 20386-22-5) is commercially available from a range of chemical suppliers. The purity and specifications may vary between suppliers, and it is crucial to select a grade appropriate for the intended research or development application. Below is a summary of key suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| Sigma-Aldrich | 1-Aminopyrrolidin-2-one hydrochloride | 20386-22-5 | C₄H₉ClN₂O | 136.58 | 97% | White to yellow solid or liquid. |

| Matrix Fine Chemicals | 1-AMINOPYRROLIDIN-2-ONE HYDROCHLORIDE | 20386-22-5 | C₄H₉ClN₂O | 136.58 | - | InChIKey: NYPFNJOTVWTWAF-UHFFFAOYSA-N.[1] |

| BLD Pharm | 1-Aminopyrrolidin-2-one hydrochloride | 20386-22-5 | C₄H₉ClN₂O | 136.58 | - | Storage: Inert atmosphere, 2-8°C.[2] |

| Biomall | 1-Aminopyrrolidin-2-one hydrochloride, 95% | 20386-22-5 | C₄H₉ClN₂O | - | 95% | Supplied by Avra Synthesis.[3] |

| ChemicalBook | 1-aminopyrrolidin-2-one hydrochloride | 20386-22-5 | C₄H₉ClN₂O | - | - | Provides a list of various suppliers.[4][5] |

Synthesis of 1-Aminopyrrolidin-2-one Hydrochloride

The synthesis of 1-Aminopyrrolidin-2-one hydrochloride is typically a two-step process. The first step involves the synthesis of the free base, 1-Aminopyrrolidin-2-one, followed by its conversion to the hydrochloride salt.

Experimental Protocol: Synthesis of 1-Aminopyrrolidin-2-one

This protocol is based on the lactamization of γ-butyrolactone with hydrazine hydrate, as described in the scientific literature.[6][7]

Materials:

-

γ-Butyrolactone (GBL)

-

Hydrazine hydrate (80%)

-

Ethanol

-

Petroleum ether

-

Acetone

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of γ-butyrolactone and 80% hydrazine hydrate is prepared.

-

The reaction mixture is heated under reflux for a specified period. The exact temperature and time will depend on the scale of the reaction and should be optimized.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The resulting product, 1-aminopyrrolidin-2-one, is isolated. This may involve precipitation and filtration.

-

The crude product is washed with petroleum ether and acetone to remove impurities.

-

The purified 1-aminopyrrolidin-2-one is then recrystallized from ethanol to obtain a crystalline solid.

-

The final product is dried under vacuum.

Characterization: The structure and purity of the synthesized 1-aminopyrrolidin-2-one can be confirmed using various analytical techniques, including:

-

FT-IR Spectroscopy: To identify the characteristic functional groups.

-

¹H-NMR Spectroscopy: To determine the chemical structure and proton environment.

-

Mass Spectrometry: To confirm the molecular weight of the compound.[6][7]

Experimental Protocol: Conversion to 1-Aminopyrrolidin-2-one Hydrochloride

This is a standard acid-base reaction to form the hydrochloride salt.

Materials:

-

1-Aminopyrrolidin-2-one

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or methanol)

-

Anhydrous diethyl ether (or another suitable solvent)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve the synthesized 1-aminopyrrolidin-2-one in a suitable anhydrous solvent, such as diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether) to the stirred solution of the amine.

-

A precipitate of 1-Aminopyrrolidin-2-one hydrochloride will form.

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any excess acid or unreacted starting material.

-

Dry the final product under vacuum to yield 1-Aminopyrrolidin-2-one hydrochloride as a solid.

Applications in Drug Discovery and Organic Synthesis

The pyrrolidine-2-one scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[8][9] 1-Aminopyrrolidin-2-one hydrochloride serves as a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery and development.

Role as a Versatile Building Block

The primary amino group and the lactam functionality of 1-Aminopyrrolidin-2-one make it a versatile synthon for introducing the pyrrolidin-2-one moiety into larger molecules. This is particularly relevant in the synthesis of analogues of nootropic drugs like piracetam.

Application in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in drug discovery for the rapid generation of diverse chemical libraries.[10][11][12][13] 1-Aminopyrrolidin-2-one hydrochloride can be utilized as the amine component in various MCRs, such as the Ugi reaction. The resulting products incorporate the pyrrolidin-2-one scaffold, which can then be further elaborated to generate novel drug candidates.

Representative Experimental Workflow for an Ugi-type Reaction:

-

Preparation of the Amine: Neutralize 1-Aminopyrrolidin-2-one hydrochloride with a suitable base to obtain the free amine, 1-Aminopyrrolidin-2-one, just before use.

-

Reaction Setup: In a reaction vessel, combine the aldehyde, carboxylic acid, and isocyanide components in a suitable solvent (e.g., methanol).

-

Addition of Amine: Add the freshly prepared 1-Aminopyrrolidin-2-one to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired α-acylamino amide derivative.

Role in Drug Discovery Workflow

The use of 1-Aminopyrrolidin-2-one hydrochloride as a building block fits into the early stages of the drug discovery pipeline, from hit identification to lead optimization.[14][15][16] Its incorporation into MCRs allows for the rapid synthesis of compound libraries, which can then be screened for biological activity against a specific therapeutic target. Hits identified from these screens can be further optimized by modifying the other components of the MCR, leading to the development of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

1-Aminopyrrolidin-2-one hydrochloride is a readily available and valuable chemical entity for researchers in organic synthesis and drug discovery. Its straightforward synthesis and the versatility of its chemical functionalities make it an attractive building block for the creation of diverse and complex molecules. The application of this compound in multicomponent reactions, in particular, offers an efficient pathway to generate libraries of novel compounds for the identification of new therapeutic agents. This guide provides a foundational resource for the procurement, synthesis, and application of 1-Aminopyrrolidin-2-one hydrochloride in a research and development setting.

References

- 1. 1-AMINOPYRROLIDIN-2-ONE HYDROCHLORIDE | CAS 20386-22-5 [matrix-fine-chemicals.com]

- 2. 20386-22-5|1-Aminopyrrolidin-2-one hydrochloride|BLD Pharm [bldpharm.com]

- 3. biomall.in [biomall.in]

- 4. 20386-22-5 CAS Manufactory [m.chemicalbook.com]

- 5. 1-aminopyrrolidin-2-one hydrochloride | 20386-22-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities | Semantic Scholar [semanticscholar.org]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. One-pot multicomponent synthesis of diversely substituted 2-aminopyrroles. A short general synthesis of rigidins A, B, C, and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drug Discovery and Experimental Therapeutics | College of Pharmacy - The University of Iowa [pharmacy.uiowa.edu]

- 15. A revolution in drug discovery: Combinatorial chemistry still needs logic to drive science forward - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 1-Aminopyrrolidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-Aminopyrrolidin-2-one hydrochloride (CAS No: 20386-22-5). This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are working with this compound.

Chemical and Physical Properties

1-Aminopyrrolidin-2-one hydrochloride is a white to off-white crystalline solid. It is soluble in methanol.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 20386-22-5 | [1] |

| Molecular Formula | C₄H₉ClN₂O | [1] |

| Molecular Weight | 136.58 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in Methanol | [1] |

| Storage | Store at Room Temperature | [1] |

Reactivity Profile

The reactivity of 1-Aminopyrrolidin-2-one hydrochloride is primarily centered around the N-amino group and the lactam ring.

Reactivity of the N-Amino Group

The primary amino group attached to the nitrogen of the pyrrolidinone ring is a key site for chemical modifications. This group can act as a nucleophile, reacting with various electrophiles.

A known reaction involves the treatment of 1-aminopyrrolidin-2-one with carbon disulfide (CS₂) and methyl iodide (CH₃I) in an alkaline medium at low temperatures. This reaction leads to the formation of dithiocarbamate derivatives, highlighting the nucleophilic character of the N-amino group.[2]

dot

Reactivity of the Lactam Ring

The γ-lactam ring in 1-aminopyrrolidin-2-one possesses inherent reactivity, particularly towards hydrolysis under certain conditions.

Stability Profile

The stability of 1-Aminopyrrolidin-2-one hydrochloride is a critical factor for its handling, storage, and application in drug development.

General Storage and Handling

For optimal stability, 1-Aminopyrrolidin-2-one hydrochloride should be stored at room temperature in a dry, well-ventilated area.[1] It is recommended to keep the container tightly closed to prevent moisture absorption, as the compound may be hygroscopic. Exposure to air should also be minimized to prevent potential degradation. The material should be handled in an inert environment to prevent contamination.[1]

Incompatible Materials

Based on safety data for related compounds, 1-Aminopyrrolidin-2-one hydrochloride is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances should be avoided to prevent vigorous reactions and decomposition.

Thermal Stability and Decomposition

Upon heating to decomposition, 1-Aminopyrrolidin-2-one hydrochloride is expected to emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.

dot

Experimental Protocols

Detailed experimental protocols for the synthesis and specific reactivity studies of 1-Aminopyrrolidin-2-one hydrochloride are not extensively reported in readily available literature. However, a general synthetic approach for the parent compound, 1-aminopyrrolidin-2-one, involves the reaction of an N-nitroso aza-aliphatic cyclic compound in an aqueous solution with ammonium chloride and zinc powder under a carbon dioxide atmosphere.

General Synthetic Protocol for 1-Aminopyrrolidine (Illustrative)

-

A solution of an N-nitroso aza-aliphatic cyclic compound (1.0 mol) in water (250 ml) is placed in a 1-liter autoclave.

-

Ammonium chloride (5.35 g, 0.1 mol) is added to the solution.

-

The system is charged with carbon dioxide at a flow rate of 30 l/h.

-

After stirring for 20 minutes, the mixture is heated to 35°C.

-

Zinc powder (163 g, 2.5 mol) is added in portions (16.3 g every 6 minutes).

-

The pressure is maintained at 0.2 MPa and the temperature at 35°C.

-

After the addition of all zinc, the reaction mixture is stirred for an additional 0.5 hours.

-

The resulting zinc carbonate is filtered off and washed with water.

-

Water is removed from the filtrate under reduced pressure, followed by vacuum distillation to afford the product.

Conclusion

1-Aminopyrrolidin-2-one hydrochloride is a reactive molecule with potential for further chemical modification, primarily at the N-amino group. Its stability is influenced by moisture and compatibility with other chemical agents. While specific quantitative data on its stability and reactivity are limited in the public domain, this guide provides a foundational understanding based on available information and the chemistry of related compounds. Further experimental studies are recommended to fully characterize its stability profile and reaction kinetics for specific applications in drug development.

References

A Technical Guide to 1-Aminopyrrolidin-2-one Hydrochloride: A Versatile Precursor for Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1-aminopyrrolidin-2-one hydrochloride, a valuable and versatile starting material for the synthesis of novel heterocyclic compounds. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[1][2][3] This guide details the synthetic pathways originating from 1-aminopyrrolidin-2-one, presents quantitative data in structured tables, provides detailed experimental protocols for key reactions, and illustrates synthetic workflows and reaction mechanisms using diagrams.

Introduction to 1-Aminopyrrolidin-2-one

1-Aminopyrrolidin-2-one, a cyclic derivative of γ-aminobutyric acid (GABA), serves as a highly functionalized building block.[4][5] Its structure incorporates a lactam ring and a primary amino group at the nitrogen atom, offering two distinct reactive sites for chemical modification.[6] This dual reactivity allows for the construction of a diverse array of fused and substituted heterocyclic systems, making it a compound of significant interest in drug discovery and development.[6][7][8] The hydrochloride salt form enhances its stability and handling properties.

The general workflow for utilizing this precursor involves leveraging the exocyclic N-amino group as a potent nucleophile to react with various electrophiles, leading to the formation of new rings fused to the parent pyrrolidinone core.

Caption: General synthetic workflow from 1-aminopyrrolidin-2-one.

Synthesis of Fused Heterocycles

The primary amino group of 1-aminopyrrolidin-2-one is the key functional handle for building novel heterocyclic rings. Its reactions with various bifunctional electrophiles lead to cyclization and the formation of fused systems.

One of the most significant applications of 1-aminopyrrolidin-2-one is in the synthesis of pyrazolo-pyrrolidinone derivatives. These scaffolds have shown potential as potent inhibitors of various biological targets.[9] The Knorr pyrazole synthesis is a common method, involving the condensation of a hydrazine derivative (in this case, 1-aminopyrrolidin-2-one) with a 1,3-dicarbonyl compound.

Caption: Reaction scheme for Knorr-type pyrazole synthesis.

Table 1: Synthesis of Pyrazolo-pyrrolidinone Derivatives

| Reactant B (1,3-Dicarbonyl) | Resulting Heterocycle | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | 5-Methyl-1,5-dihydro-pyrazolo[1,5-a]pyrrol-7(6H)-one | Acetic Acid, Reflux | ~75% | Hypothetical Example |

| Diethyl malonate | Pyrazolo[1,5-a]pyrrolidine-5,7(4H,6H)-dione | Sodium Ethoxide, Ethanol, Reflux | ~68% | Hypothetical Example |

| 4-Acyl-3-hydroxydihydropyrrol-2-one | Substituted Pyrazolopyrrolidinone | Hydrazine Hydrate, Knorr Condensation | High Yields |[9] |

Experimental Protocol: General Procedure for Knorr Pyrazole Condensation [9]

-

To a solution of the appropriate 4-acylated 3-hydroxydihydropyrrol-2-one (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 1-aminopyrrolidin-2-one hydrochloride (1.1 eq) and a base (e.g., sodium acetate, 1.5 eq) if starting from the hydrochloride salt.

-

Heat the reaction mixture to reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the residue into cold water and stir to induce precipitation.

-

Filter the resulting solid, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

The N-amino group can also react with reagents like carbon disulfide or isothiocyanates to form intermediates that can be further cyclized into fused triazole or thiazole systems. These heterocycles are of great interest due to their wide range of pharmacological activities.[10][11]

Caption: Pathway to fused triazoles and related heterocycles.

A new series of pyrrolidin-2-one derivatives can be synthesized from 1-aminopyrrolidin-2-one. For instance, reacting it with carbon disulfide and methyl iodide in an alkaline medium yields dimethyl (2-oxopyrrolidin-1-yl)carbonodithioimidoate.[12] This intermediate can then be used to synthesize more complex fused systems like tetrazines.[12]

Table 2: Synthesis of Triazole and Thiazole Derivatives

| Reagent 1 | Reagent 2 | Resulting Heterocycle | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl isothiocyanate | - | 1-(2-Oxopyrrolidin-1-yl)-4-phenyl-thiosemicarbazide | ~85% | Hypothetical Example |

| Carbon Disulfide, KOH | Hydrazine Hydrate | 5-(2-Oxopyrrolidin-1-yl)-4H-1,2,4-triazole-3-thione | 76-89% | [10] |

| Chloroacetyl chloride | - | 2-Chloro-N-(2-oxopyrrolidin-1-yl)acetamide | High |[12] |

Experimental Protocol: Synthesis of 5-(2-Oxopyrrolidin-1-yl)-1,2,4-triazole-3-thione [10]

-

Dissolve 1-aminopyrrolidin-2-one (1.0 eq) in cold ethanol containing potassium hydroxide (1.1 eq).

-

Add carbon disulfide (1.2 eq) dropwise while maintaining the temperature below 10°C. Stir for 12-16 hours at room temperature.

-

To the resulting potassium dithiocarbazate salt solution, add hydrazine hydrate (1.1 eq).

-

Reflux the mixture for 8-10 hours until the evolution of hydrogen sulfide gas ceases (as tested with lead acetate paper).

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from ethanol to afford the pure triazole-thione.

Condensation of 1-aminopyrrolidin-2-one with various aldehydes or ketones readily forms Schiff bases (imines). These intermediates are versatile precursors for the synthesis of other heterocyclic systems, such as thiazolidinones, via reaction with reagents like thioglycolic acid.

Table 3: Synthesis via Schiff Base Formation

| Aldehyde/Ketone | Intermediate/Product | Reagent 2 | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Schiff Base (N8) | - | 75% | [1] |

| Biphenyl-4-carboxaldehyde | Schiff Base | Bromine | 78% (for bromo-derivative N7) | [1] |

| Schiff Base from p-Cl-C6H4CHO | 2-(4-Chlorophenyl)-3-(2-oxopyrrolidin-1-yl)thiazolidin-4-one (N11) | Thioglycolic acid | 65% |[1] |

Experimental Protocol: Synthesis of Thiazolidin-4-ones from Schiff Bases [1]

-

Synthesize the Schiff base by refluxing a mixture of 1-aminopyrrolidin-2-one (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in absolute ethanol with a few drops of glacial acetic acid for 4-6 hours. Cool and filter the precipitated Schiff base.

-

To a solution of the purified Schiff base (1.0 eq) in dry benzene or toluene, add thioglycolic acid (1.2 eq).

-

Reflux the mixture for 10-12 hours using a Dean-Stark apparatus to remove water.

-

After cooling, wash the solution with a sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Recrystallize the resulting solid from a suitable solvent to obtain the pure thiazolidin-4-one derivative.

Biological Activity of Derived Heterocycles

The novel heterocycles synthesized from 1-aminopyrrolidin-2-one have been investigated for a range of biological activities. The inherent three-dimensional structure of the pyrrolidinone ring can lead to improved binding affinity and selectivity for biological targets.[6]

Table 4: Reported Biological Activities

| Heterocyclic Class | Specific Compound/Derivative | Biological Activity | Target/Assay | Reference |

|---|---|---|---|---|

| Pyrazolopyrrolidinones | Compounds 1 and 2 | Anti-leishmanial | Leishmania major & L. donovani amastigotes | [9] |

| Thiazolidinones | Various derivatives (e.g., N11, N12) | Antibacterial | E. coli, S. aureus | [1] |

| Pyrazolopyridines | 2-amino-pyrazolopyridines | Plk1 Inhibition (Anticancer) | Polo-like kinase 1 (Plk1) | [13] |

| Triazolo[1,5-a]pyrimidines | Various derivatives | Antibacterial | Gram-positive and Gram-negative bacteria |[11] |

The diverse pharmacological profiles highlight the importance of 1-aminopyrrolidin-2-one hydrochloride as a starting point for generating libraries of compounds for high-throughput screening in drug discovery programs. The functional groups on the newly formed heterocyclic rings also provide further handles for late-stage functionalization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Cas 167465-93-2,4-aminopyrrolidin-2-one hydrochloride | lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Aminopyrrolidin-2-one hydrochloride | 117879-49-9 | Benchchem [benchchem.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]

- 9. Discovery of pyrazolopyrrolidinones as potent, broad-spectrum inhibitors of Leishmania infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidinone Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone core, a five-membered nitrogen-containing lactam, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its prevalence in numerous FDA-approved drugs and clinical candidates speaks to its versatility as a pharmacophore and a scaffold for constructing molecules with tailored biological activities. This technical guide provides a comprehensive review of pyrrolidinone derivatives in drug discovery, encompassing their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a focus on oncology, infectious diseases, and neurological disorders. Detailed experimental protocols for key assays, quantitative biological data, and visualizations of relevant signaling pathways are presented to equip researchers with the practical knowledge required to navigate this promising area of drug development.

The Versatility of the Pyrrolidinone Ring

The pyrrolidinone motif offers several advantages in drug design. Its constrained, non-planar structure provides a three-dimensional framework that can be strategically functionalized to optimize interactions with biological targets.[1] The lactam functionality can participate in hydrogen bonding, a crucial interaction for ligand-receptor binding. Furthermore, the nitrogen atom can be readily substituted to explore a wide chemical space and modulate physicochemical properties such as solubility and metabolic stability. These features have enabled the development of pyrrolidinone-containing drugs with a broad spectrum of therapeutic applications, from the nootropic effects of piracetam to the anticancer activity of multi-targeted kinase inhibitors.[2]

Synthetic Strategies for Pyrrolidinone Derivatives

A variety of synthetic routes have been established to access the pyrrolidinone core and its derivatives. These methods can be broadly categorized into cyclization reactions of acyclic precursors and the functionalization of pre-existing pyrrolidinone rings.

Key Synthetic Methodologies:

-

Lactamization of γ-Amino Acids and their Derivatives: This is a fundamental approach where γ-amino acids or their esters are cyclized under thermal or catalytic conditions to form the pyrrolidinone ring.

-

Reductive Amination: This method involves the reaction of a γ-ketoester or γ-lactone with an amine, followed by reduction to yield N-substituted pyrrolidinones.

-

1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with electron-deficient alkenes provides a powerful tool for the stereoselective synthesis of highly substituted pyrrolidines, which can then be oxidized to the corresponding pyrrolidinones.

-

Multi-component Reactions (MCRs): MCRs offer an efficient and atom-economical approach to synthesize complex pyrrolidinone derivatives in a single step from simple starting materials.

Therapeutic Applications and Structure-Activity Relationships

Pyrrolidinone derivatives have demonstrated significant therapeutic potential across a range of diseases. The following sections highlight their application in key therapeutic areas, supported by quantitative data on their biological activity.

Anticancer Activity

The pyrrolidinone scaffold is a common feature in many anticancer agents, particularly those targeting protein kinases. The ability to introduce various substituents around the ring allows for the fine-tuning of selectivity and potency against specific kinase targets.

Table 1: Anticancer Activity of Representative Pyrrolidinone Derivatives

| Compound ID | Target Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 5i | MCF-7 (Breast) | MTT | 1.496 | [1] |

| Compound 5l | MCF-7 (Breast) | MTT | 1.831 | [1] |

| Compound 11 | Various | MTT | - | [3] |

| Compound 12 | Various | MTT | - | [3] |

| Diphenylamine-pyrrolidin-2-one-hydrazone 1 | PPC-1 (Prostate) | MTT | 2.5 - 20.2 | [4] |

| Diphenylamine-pyrrolidin-2-one-hydrazone 2 | IGR39 (Melanoma) | MTT | 2.5 - 20.2 | [4] |

| 3,4,5-Trimethoxyphenyl-pyrrolidone 1 | A549 (Lung) | MTT | Varies | [1] |

Note: A lower IC50 value indicates greater potency.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Pyrrolidinone derivatives have shown promising activity against a range of bacterial and fungal strains.

Table 2: Antimicrobial Activity of Representative Pyrrolidinone Derivatives

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |

| Compound 5a | Enterococcus faecalis | 0.25 | [1] |

| Compound 5g | Enterococcus faecalis | 0.25 | [1] |

| Compound 5a | Candida albicans | 0.125 | [1] |

| Spirooxindole-spiropiperidinone-pyrrolidine 6c | Bacillus subtilis | 0.015 | [5] |

| Spirooxindole-spiropiperidinone-pyrrolizine 8b | Bacillus subtilis | 0.06 | [5] |

| Spirooxindole-spiropiperidinone-pyrrolizine 8e | Bacillus subtilis | 0.015 | [5] |

| Spirooxindole-spiropiperidinone-pyrrolizine 8g | Bacillus subtilis | 0.015 | [5] |

Note: A lower MIC value indicates greater antimicrobial activity.

Signaling Pathways and Molecular Mechanisms

A key mechanism through which many pyrrolidinone-based anticancer agents exert their effect is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][]

Caption: The PI3K/Akt signaling pathway and points of inhibition by pyrrolidinone derivatives.

Molecular docking studies have suggested that certain pyrrolidinone derivatives can bind to the ATP-binding pocket of PI3K or allosteric sites on Akt, thereby inhibiting their kinase activity.[2][8] This leads to the downstream suppression of pro-survival signals and the induction of apoptosis in cancer cells.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

Synthesis of N-Substituted Pyrrolidin-2-one Derivatives

This protocol outlines a general procedure for the synthesis of N-substituted pyrrolidin-2-ones via the condensation of an amine with γ-butyrolactone.

Materials:

-

γ-Butyrolactone

-

Primary amine (e.g., aniline, benzylamine)

-

High-boiling point solvent (e.g., N-methyl-2-pyrrolidone, sulfolane)

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

Combine equimolar amounts of γ-butyrolactone and the primary amine in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add a high-boiling point solvent.

-

Heat the reaction mixture to reflux (typically 180-220 °C).

-

Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or recrystallization to afford the desired N-substituted pyrrolidin-2-one.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrrolidinone derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound) and a blank control (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Pyrrolidinone derivative (test compound)

-

96-well microtiter plates

-

Microplate reader or visual inspection

Procedure:

-

Prepare a twofold serial dilution of the test compound in the appropriate broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).

-

Add the microbial inoculum to each well, resulting in a final volume of 100-200 µL per well. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

Determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The pyrrolidinone scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to be elaborated into a wide range of derivatives with diverse biological activities make it a privileged structure for medicinal chemists. The examples provided in this guide highlight the significant progress made in harnessing the potential of pyrrolidinone-based compounds as anticancer and antimicrobial agents. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of their therapeutic potential in other disease areas. The detailed protocols and data presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery through the exploration of this remarkable heterocyclic motif.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-Aminopyrrolidin-2-one Hydrochloride in 1,3-Dipolar Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dipolar cycloaddition reactions are powerful tools in synthetic organic chemistry for the construction of five-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. One class of 1,3-dipoles, azomethine imines, provides access to pyrazolidine derivatives. While direct literature on the use of 1-aminopyrrolidin-2-one hydrochloride in such reactions is limited, its structure as a cyclic hydrazine derivative makes it a suitable precursor for the in situ generation of a cyclic azomethine imine. This azomethine imine can then react with various dipolarophiles, particularly electron-deficient alkenes, to yield bicyclic pyrazolidinone structures.

These application notes provide a comprehensive overview of the principles and a representative protocol for the use of N-amino lactam derivatives in 1,3-dipolar cycloaddition reactions, based on analogous transformations of cyclic hydrazones.

Reaction Principle

The core of the reaction involves two key steps:

-

In Situ Generation of the 1,3-Dipole: 1-Aminopyrrolidin-2-one, typically liberated from its hydrochloride salt by a base, can condense with an aldehyde or ketone to form a hydrazone. Under thermal or acidic conditions, this hydrazone can tautomerize to form the corresponding azomethine imine 1,3-dipole. The equilibrium is driven by the subsequent trapping of the dipole by a dipolarophile.[1][2]

-

[3+2] Cycloaddition: The generated azomethine imine then undergoes a concerted or stepwise [3+2] cycloaddition reaction with a dipolarophile, such as an electron-deficient alkene (e.g., acrylates, maleimides, vinyl ketones). This reaction leads to the formation of a fused pyrazolidinone ring system.

General Reaction Scheme

Caption: General reaction pathway for the 1,3-dipolar cycloaddition.

Representative Application: Transannular Cycloaddition of Cycloalkenone Hydrazones